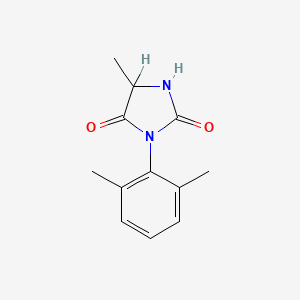

3-(2,6-dimethylphenyl)-5-methylimidazolidine-2,4-dione

説明

Chemical Context of Imidazolidine-2,4-Dione Derivatives

The imidazolidine-2,4-dione scaffold, commonly referred to as hydantoin, constitutes a five-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups positioned at the 2 and 4 positions. This structural motif was first isolated in 1861 by Adolf von Baeyer during his investigations of uric acid derivatives, obtained through the hydrogenation of allantoin. The hydantoin framework has since emerged as a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility in drug discovery applications.

The synthetic accessibility of hydantoin derivatives represents one of their most attractive features for pharmaceutical development. Friedrich Urech established the foundational synthetic methodology in 1873, synthesizing 5-methylhydantoin from alanine sulfate and potassium cyanate in what became known as the Urech hydantoin synthesis. This methodology involves the reaction of amino acids with potassium cyanate and hydrochloric acid to generate hydantoin products through a well-characterized mechanism. Alternative synthetic approaches include the Bucherer-Bergs reaction, which utilizes cyanohydrin condensation with ammonium carbonate, and modern variations employing isocyanates and amino acid derivatives.

Contemporary research has expanded the synthetic repertoire for imidazolidine-2,4-dione derivatives significantly. Recent investigations have demonstrated that these compounds can be synthesized through diverse methodological approaches, including reactions between amino acids and phenyl isocyanate or phenyl isothiocyanate, followed by acid hydrolysis. These synthetic strategies have enabled the preparation of structurally diverse hydantoin libraries, facilitating systematic structure-activity relationship studies across multiple therapeutic areas.

The biological significance of hydantoin derivatives extends across numerous therapeutic domains. These compounds have demonstrated efficacy as anticonvulsants, with phenytoin and fosphenytoin serving as established medications for seizure disorders. Additionally, hydantoin derivatives have shown promise in cancer research, with compounds such as nilutamide, enzalutamide, and apalutamide representing successful clinical applications. The structural features of hydantoins, including two hydrogen bond acceptors, two hydrogen bond donors, and multiple substitution sites, contribute to their biological versatility.

Recent medicinal chemistry investigations have revealed the potential of imidazolidine-2,4-dione derivatives as inhibitors of lymphoid-specific tyrosine phosphatase, a target relevant to autoimmune disease treatment. Specifically, cinnamic acid-based hydantoin inhibitors have demonstrated inhibitory activities with half-maximal inhibitory concentration values ranging from 2.85 to 6.95 micromolar. These findings highlight the continued relevance of hydantoin scaffolds in contemporary drug discovery efforts.

Table 1: Synthetic Methods for Hydantoin Derivatives

Structural Significance of 2,6-Dimethylphenyl and 5-Methyl Substituents

The substitution pattern of 3-(2,6-dimethylphenyl)-5-methylimidazolidine-2,4-dione reflects deliberate structural modifications that significantly influence the compound's physicochemical and biological properties. The 2,6-dimethylphenyl substituent at the 3-position introduces substantial steric hindrance around the nitrogen atom, fundamentally altering the compound's conformational preferences and intermolecular interactions. This substitution pattern, derived from 2,6-dimethylaniline precursors, creates a sterically demanding environment that can profoundly impact biological activity through enhanced selectivity and altered binding characteristics.

The synthesis of compounds bearing the 2,6-dimethylphenyl moiety typically involves the use of 2,6-dimethylphenyl isocyanate as a key intermediate. This reagent, characterized by molecular formula C₉H₉NO and molecular weight 147.17 grams per mole, exhibits unique reactivity patterns due to the electron-donating effects of the methyl groups and their ortho positioning. The steric hindrance imposed by these methyl substituents moderates the reactivity of the isocyanate group, potentially leading to more selective reactions and improved synthetic control.

The 5-methyl substitution represents another critical structural feature that distinguishes this compound from unsubstituted hydantoin derivatives. This alkyl substituent occupies a position adjacent to one of the carbonyl groups, introducing asymmetry into the molecule and creating a chiral center. The presence of this methyl group can influence the compound's hydrogen bonding patterns, lipophilicity, and overall pharmacokinetic properties. Studies of related 5-substituted hydantoins have demonstrated that alkyl substitution at this position can significantly modulate biological activity.

Physical property modifications resulting from these substitutions are evident in the compound's calculated characteristics. The density is reported as 1.176 grams per cubic centimeter, while the refractive index reaches 1.557, values that reflect the combined influence of the aromatic and aliphatic substituents. These physical properties suggest favorable characteristics for pharmaceutical development, including appropriate molecular size and polarity characteristics.

The structural features of this compound position it within a class of compounds that have demonstrated significant biological potential. Research on structurally related hydantoin derivatives has revealed activities ranging from antimicrobial effects to potential anticancer properties. The specific substitution pattern of this compound may confer unique selectivity profiles compared to other hydantoin derivatives, making it an attractive target for further biological evaluation.

Table 2: Structural and Physical Properties of this compound

特性

IUPAC Name |

3-(2,6-dimethylphenyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-5-4-6-8(2)10(7)14-11(15)9(3)13-12(14)16/h4-6,9H,1-3H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCRRSUSJLXWDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)N1)C2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70993753 | |

| Record name | 3-(2,6-Dimethylphenyl)-2-hydroxy-5-methyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70993753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72998-95-9 | |

| Record name | 3-(2,6-Xylyl)-5-methylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072998959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,6-Dimethylphenyl)-2-hydroxy-5-methyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70993753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-xylyl)-5-methylhydantoin typically involves the reaction of 2,6-dimethylphenyl isocyanide with appropriate reagents under controlled conditions. One common method includes the use of a base-induced homolytic aromatic substitution (BHAS) reaction . This reaction involves the use of potassium tert-butoxide (KOtBu) as a base and an organic additive to facilitate the coupling reaction.

Industrial Production Methods

Industrial production methods for 3-(2,6-xylyl)-5-methylhydantoin may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.

化学反応の分析

Types of Reactions

3-(2,6-xylyl)-5-methylhydantoin can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydantoin ring can be modified by introducing different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted hydantoins with various functional groups.

科学的研究の応用

3-(2,6-xylyl)-5-methylhydantoin has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 3-(2,6-xylyl)-5-methylhydantoin involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

類似化合物との比較

Similar Compounds

2,6-Dimethylphenyl isocyanide: A related compound with similar structural features but different reactivity.

2,6-Dimethylphenyl isocyanate: Another similar compound used in various chemical reactions.

2,6-Xylyl isocyanide: Shares the 2,6-xylyl group but differs in its chemical behavior and applications.

Uniqueness

3-(2,6-xylyl)-5-methylhydantoin is unique due to its specific substitution pattern on the hydantoin ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its particular reactivity and stability are advantageous.

生物活性

3-(2,6-dimethylphenyl)-5-methylimidazolidine-2,4-dione, a member of the imidazolidine-2,4-dione family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a five-membered ring with nitrogen atoms and carbonyl groups, which contribute to its reactivity and biological potential.

- Molecular Formula : C₁₂H₁₄N₂O₂

- Molecular Weight : 218.25 g/mol

- Structure : The compound features a 2,6-dimethylphenyl substituent that enhances its biological profile compared to simpler analogs.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties, potentially inhibiting bacterial growth by disrupting cell wall synthesis or membrane integrity.

- Antifungal Properties : Its antifungal activity has been noted in various assays, suggesting potential applications in treating fungal infections.

- Anticancer Effects : Preliminary findings indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through various mechanisms.

- Anti-inflammatory Activity : The compound has been investigated for its anti-inflammatory effects, making it a candidate for drug development targeting inflammatory diseases.

The mechanisms underlying the biological activities of this compound involve interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : It may bind to specific receptors that modulate cellular responses.

- Cellular Process Interference : Disruption of normal cellular processes contributes to its antimicrobial and anticancer effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antifungal | Effective against various fungal strains | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction in inflammatory markers |

Case Study Highlights

- A study demonstrated the efficacy of this compound against Staphylococcus aureus, showcasing its potential as an antimicrobial agent. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than many traditional antibiotics.

- Another investigation focused on its anticancer properties revealed that treatment with this compound led to a marked reduction in cell viability in various cancer cell lines, including breast and lung cancers. The study suggested that the compound triggers apoptotic pathways through caspase activation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2,6-dimethylphenyl)-5-methylimidazolidine-2,4-dione, and how is purity ensured?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, such as alkylation or condensation of hydantoin derivatives. For example, similar imidazolidine-2,4-diones are synthesized using THF/water mixtures under reflux, followed by acidification and extraction with dichloromethane. Purification often involves reverse-phase chromatography (e.g., C18 columns) and lyophilization, with purity confirmed by LC/MS (>95% purity) and NMR spectroscopy .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign chemical shifts to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for dimethylphenyl groups) .

- LC/MS : Verify molecular weight ([M+H]+ ion) and fragmentation patterns .

- X-ray crystallography : Resolve crystal packing and stereochemistry, as demonstrated for analogs like 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione .

Advanced Research Questions

Q. How do structural modifications (e.g., aryl topology) influence the bioactivity of imidazolidine-2,4-dione derivatives?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs with varying aryl substituents (e.g., 4-fluorophenyl, naphthyl) and assess biological activity (e.g., antimicrobial or enzyme inhibition). For instance, replacing 2,6-dimethylphenyl with 4-phenoxyphenyl in related compounds alters fungicidal efficacy .

- Computational Modeling : Use docking studies to predict interactions with target proteins (e.g., cytochrome P450 enzymes) based on steric and electronic effects of substituents .

Q. How can contradictions in biological activity data across studies be systematically addressed?

- Methodological Answer :

- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to minimize variability. For example, discrepancies in antimicrobial activity might arise from differences in bacterial strain susceptibility .

- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like enantiomeric purity (e.g., R-enantiomer dominance in metalaxyl analogs significantly affects activity) .

Q. What strategies optimize the regioselectivity of imidazolidine-2,4-dione derivatives during synthesis?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., amine groups) to direct alkylation or acylation to desired positions .

- Catalytic Control : Use transition-metal catalysts (e.g., Pd-mediated cross-coupling) to achieve selective aryl substitutions, as seen in analogs with 4-chlorophenoxy or 2-methoxyphenyl groups .

Data Analysis and Validation

Q. What analytical workflows validate the stability of this compound under physiological conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C, monitoring degradation via HPLC at timed intervals .

- Mass Spectrometry : Identify degradation products (e.g., hydrolyzed dione rings) to infer instability mechanisms .

Q. How can computational tools predict the metabolic pathways of this compound?

- Methodological Answer :

- In Silico Metabolism Prediction : Use software like MetaSite to simulate cytochrome P450-mediated oxidation, prioritizing sites based on electron density (e.g., methyl or dimethylphenyl groups as likely oxidation targets) .

- Isotope Labeling : Synthesize deuterated analogs to track metabolic transformations via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。